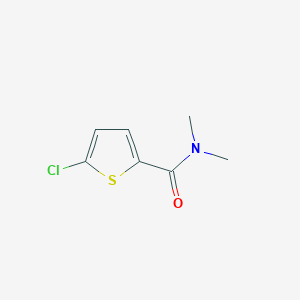

![molecular formula C16H15N3O4S B2354548 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide CAS No. 1797283-25-0](/img/structure/B2354548.png)

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide” is a chemical compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is offered by Benchchem for CAS No. 1797283-25-0.

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .科学的研究の応用

Cancer Treatment

This compound has been studied for its potential use in cancer treatment. It has been found to have remarkable anti-proliferative activity against MV4-11 cells, a type of acute myeloid leukemia cell . The compound was effective for BRD4(1) binding and showed remarkable anti-proliferative activity against MV4-11 cells with IC50 values of 0.78 and 0.87 M . Furthermore, it concentration-dependently inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

BRD4 Inhibition

BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment . This compound has been found to exhibit potent BRD4 binding activities .

Cell Cycle Regulation

The compound has been found to block the cell cycle in MV4-11 cells at the G0/G1 phase and induce cell apoptosis . This could potentially be used to control the growth of cancer cells.

Tuberculosis Treatment

The compound has been studied for its potential use in the treatment of tuberculosis. It has been found to inhibit the growth of Mycobacterium tuberculosis . The compound has a greater potential of antitubercular activity possibly by ENR inhibition (inh A inhibitors) .

Antimicrobial Activity

In previous studies, the compound has demonstrated antimicrobial activity . This suggests that it could potentially be used in the development of new antimicrobial drugs.

Cytotoxicity Studies

The compound has been studied for its cytotoxicity. In vitro cytotoxicity assay of selected compounds was carried out at National Cancer Institute (NCI), USA . The results suggested that the compound has remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .

将来の方向性

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

作用機序

Target of action

The compound could potentially target the BRD4 protein . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .

Biochemical pathways

The inhibition of BRD4 can affect the transcription of key genes (Bcl-2, c-Myc and CDK6), which play an essential role in the proliferation and cell cycle progression of tumor cells .

Result of action

The inhibition of BRD4 can lead to the blockage of cell cycle at G0/G1 phase and induce cell apoptosis .

特性

IUPAC Name |

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKYAJSOISTGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)

![2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2354468.png)

![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)

![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)

![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)